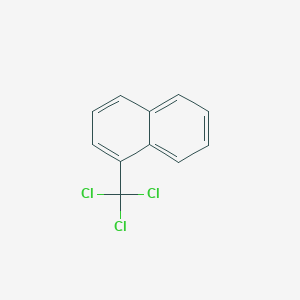
1-Trichloromethylnaphthalene
Katalognummer B8377712
Molekulargewicht: 245.5 g/mol
InChI-Schlüssel: SOUOHLDNLSUZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04783562
Procedure details


100 g of 1-naphthyl methyl sulphide are dissolved in 250 ml of carbon tetrachloride. Chlorine is introduced into the solution at 75° to 80° C., until the solution is saturated. The solvent and the resulting sulphur chloride are then distilled off. 30 g of 1-trichloromethylnaphthalene of boiling point 124° to 128° C./0.3 mm are obtained, after fractional distillation, from the reaction product which remains as a residue.



Identifiers


|
REACTION_CXSMILES
|
CS[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.ClCl.[C:15](Cl)([Cl:18])([Cl:17])[Cl:16]>>[Cl:16][C:15]([Cl:18])([Cl:17])[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent and the resulting sulphur chloride are then distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C1=CC=CC2=CC=CC=C12)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
